molecular formula C21H18BrClN2O2S B5183778 N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5183778
M. Wt: 477.8 g/mol
InChI Key: MFHQCUXVYNSGGZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide, also known as CTN-018, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTN-018 belongs to the class of thiazole derivatives and has been shown to exhibit significant pharmacological effects.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been suggested that N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide may exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has also been shown to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potent pharmacological effects. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit significant anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, which make it a useful tool for studying these conditions in animal models. However, one of the limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide in the treatment of cancer. Further studies are needed to investigate the anticancer effects of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide in vivo and to determine its mechanism of action. Another area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide in the treatment of anxiety and depression. Further studies are needed to investigate the anxiolytic and antidepressant effects of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide in clinical trials. Finally, further studies are needed to investigate the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide in animal models and humans.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide involves the condensation of 2-naphthylamine with 4-chloro-2,5-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea in the presence of glacial acetic acid to yield N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide. The final compound is obtained as a hydrobromide salt.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic effects in preclinical studies. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Furthermore, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has shown promise as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S.BrH/c1-25-19-11-17(20(26-2)10-16(19)22)23-21-24-18(12-27-21)15-8-7-13-5-3-4-6-14(13)9-15;/h3-12H,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHQCUXVYNSGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)OC)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide

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